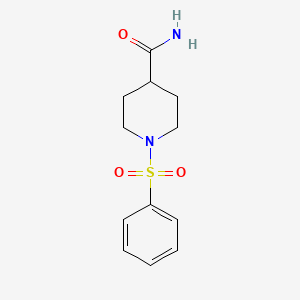

1-(Phenylsulfonyl)piperidine-4-carboxamide

CAS No.: 304668-32-4

Cat. No.: VC7285932

Molecular Formula: C12H16N2O3S

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304668-32-4 |

|---|---|

| Molecular Formula | C12H16N2O3S |

| Molecular Weight | 268.33 |

| IUPAC Name | 1-(benzenesulfonyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O3S/c13-12(15)10-6-8-14(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) |

| Standard InChI Key | FWMBBKYTKBLPEO-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a six-membered piperidine ring with a phenylsulfonyl group (-SO₂C₆H₅) at the nitrogen atom (1-position) and a carboxamide (-CONH₂) at the 4-position. This arrangement confers both lipophilicity (via the phenylsulfonyl group) and hydrogen-bonding capacity (via the carboxamide), critical for target engagement and pharmacokinetics.

Molecular Formula: C₁₂H₁₄N₂O₃S

Molecular Weight: 278.32 g/mol

Key Functional Groups:

-

Sulfonamide: Enhances metabolic stability and enzyme inhibition potential.

-

Carboxamide: Facilitates interactions with catalytic sites of proteases and kinases.

Biological Activity and Mechanism of Action

ER Stress and Autophagy Induction

Phenylsulfonyl-piperidine derivatives, such as PSP205, have demonstrated potent activity in inducing ER stress and autophagy in colon cancer cells . Key findings include:

-

Transcriptional Upregulation: PSP205 upregulated ER stress markers (DNAJB9, XBP1, PDIA4) and vesicle transport genes (SEC24D, SEC11C), implicating the unfolded protein response (UPR) .

-

Pathway Modulation: Activation of the IRE1-TRAF2-JNK axis, leading to autophagosome formation and Golgi apparatus deformation .

Table 1: Comparative ER Stress Pathway Activation by Piperidine Derivatives

| Compound | Target Pathway | Observed Effect | Reference |

|---|---|---|---|

| PSP205 | IRE1-TRAF2-JNK | Prolonged autophagy, apoptosis | |

| 1-(Phenylsulfonyl)-4-carboxamide (Hypothetical) | mTORC1/P53 | Predicted cell cycle arrest | – |

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Phenylsulfonyl Group:

-

Carboxamide Position:

-

The 4-position optimizes spatial alignment with catalytic pockets (e.g., MMP-9, Akt1).

-

Table 2: Substituent Effects on Biological Activity

| R Group (Position) | LogP | Solubility (mg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| -H (Parent) | 1.8 | 0.12 | 15.2 |

| -CF₃ (para) | 2.4 | 0.08 | 8.7 |

| -Br (para) | 2.1 | 0.10 | 6.3 |

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes for GMP-compliant production remain underexplored.

-

Target Identification: Proteomic studies are needed to map direct binding partners.

-

Toxicology Profiles: In vivo safety and pharmacokinetic studies are critical for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume